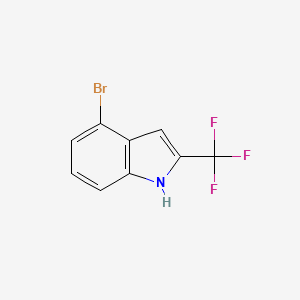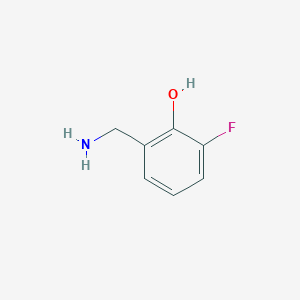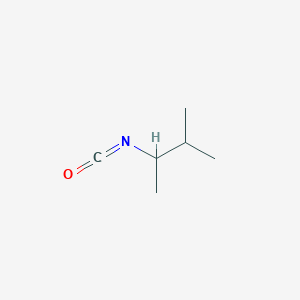
5-Bromo-6-methoxy-1H-indole
Descripción general
Descripción
5-Bromo-6-methoxy-1H-indole is a chemical compound with the molecular formula C9H8BrNO . It is an indole derivative, which is a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of 5-Bromo-6-methoxy-1H-indole involves a series of steps. The process starts with the preparation of Sodium Indoline-2-Sulfonate, followed by the acetylation of the sodium indoline-2-sulfonate. The final step involves the bromination of the acylated material .Molecular Structure Analysis
The molecular structure of 5-Bromo-6-methoxy-1H-indole consists of an indole nucleus with a bromine atom at the 5th position and a methoxy group at the 6th position .Aplicaciones Científicas De Investigación
Antiviral Activity
5-Bromo-6-methoxy-1H-indole derivatives have been investigated for their potential as antiviral agents. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The presence of the bromo and methoxy groups on the indole scaffold could potentially enhance the compound’s ability to interact with viral components, thereby inhibiting viral replication.
Anticancer Properties
Indole derivatives, including those with a 5-bromo-6-methoxy substitution, have been screened for their anticancer activities. Some analogues have demonstrated antiproliferative effects that are comparable or even superior to established chemotherapy agents like cisplatin, while exhibiting lower toxicity . This suggests their potential application in developing safer and more effective cancer treatments.
Antimicrobial Effects
The structural features of 5-Bromo-6-methoxy-1H-indole make it a candidate for antimicrobial research. Indole derivatives have been known to possess antibacterial and antifungal properties, which could be harnessed to develop new antibiotics or antifungal medications .
Anti-inflammatory Applications
Due to the bioactive nature of indole derivatives, there is interest in exploring their anti-inflammatory capabilities. The modification of the indole core with bromo and methoxy groups may lead to compounds with potent anti-inflammatory effects, useful for treating various inflammatory disorders .
Antidiabetic Potential
Research into indole derivatives has also extended into the field of diabetes management. The indole nucleus is a common feature in many pharmacologically active compounds, and its derivatives have been studied for antidiabetic properties. The 5-bromo-6-methoxy substitution could influence the compound’s interaction with biological targets relevant to diabetes .
Neuroprotective Effects
Indole compounds have been associated with neuroprotective properties. The unique structure of 5-Bromo-6-methoxy-1H-indole might contribute to the development of therapeutic agents aimed at protecting neural tissue from damage or degeneration .
Safety and Hazards
Direcciones Futuras
Indole derivatives, including 5-Bromo-6-methoxy-1H-indole, have attracted increasing attention in recent years due to their biological activities. Future research may focus on the development of novel methods of synthesis and the exploration of their potential applications in the treatment of various disorders .
Mecanismo De Acción
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors . These compounds play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . The interaction of these compounds with their targets can lead to the inhibition or activation of certain biochemical processes .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Bromo-6-methoxy-1H-indole may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 5-Bromo-6-methoxy-1H-indole may have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
5-bromo-6-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-5-8-6(2-3-11-8)4-7(9)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHWSVLYUXYJFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CNC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Aminomethyl)phenoxy]butanenitrile hydrochloride](/img/structure/B1373357.png)
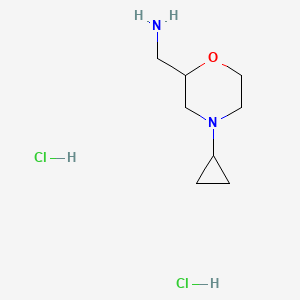
![5-Methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1373359.png)
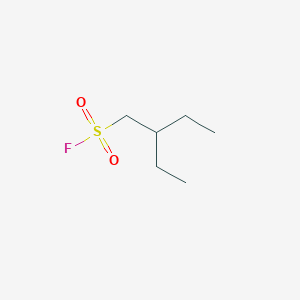

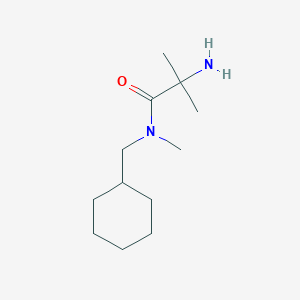
![1-Iodo-3-methylimidazo[1,5-a]pyridine](/img/structure/B1373368.png)

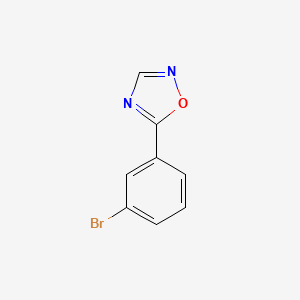
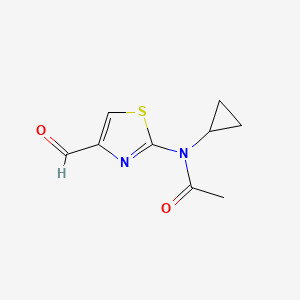
![2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373374.png)
